molecular formula C19H29NO5 B12773233 Dipivefrine, (R)- CAS No. 56298-24-9

Dipivefrine, (R)-

Cat. No.: B12773233
CAS No.: 56298-24-9
M. Wt: 351.4 g/mol
InChI Key: OCUJLLGVOUDECM-ZDUSSCGKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipivefrine involves the esterification of epinephrine with pivaloyl chloride. One method includes the esterification reaction of 4-chloroacetyl catechol with pivaloyl chloride, followed by a substitution reaction with N-methylbenzylamine. The product is then reduced using a reducing agent and undergoes catalytic hydrogenation to yield dipivefrine .

Industrial Production Methods

Industrial production of dipivefrine follows similar synthetic routes but is optimized for large-scale production. The process involves the use of 4-chloroacetyl catechol as a raw material, which is cost-effective and yields high purity products. The reaction conditions are mild, and the process is designed to be simple and efficient for commercial production .

Mechanism of Action

Dipivefrine is a prodrug that is hydrolyzed to epinephrine in the eye. Epinephrine then stimulates α1 and α2 adrenergic receptors, leading to a decrease in aqueous humor production and an increase in its outflow. This dual action reduces intraocular pressure, which is beneficial in the treatment of glaucoma .

Comparison with Similar Compounds

Properties

CAS No.

56298-24-9

Molecular Formula

C19H29NO5

Molecular Weight

351.4 g/mol

IUPAC Name

[2-(2,2-dimethylpropanoyloxy)-4-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C19H29NO5/c1-18(2,3)16(22)24-14-9-8-12(13(21)11-20-7)10-15(14)25-17(23)19(4,5)6/h8-10,13,20-21H,11H2,1-7H3/t13-/m0/s1

InChI Key

OCUJLLGVOUDECM-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)C(=O)OC1=C(C=C(C=C1)[C@H](CNC)O)OC(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)(C)C

Origin of Product

United States

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